2-(3-Fluorosulfonyloxyphenyl)-1-methylbenzimidazole
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Overview
Description
2-(3-Fluorosulfonyloxyphenyl)-1-methylbenzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorosulfonyloxy group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorosulfonyloxyphenyl)-1-methylbenzimidazole typically involves the introduction of the fluorosulfonyloxy group onto a benzimidazole scaffold. One common method is the reaction of 3-hydroxyphenyl-1-methylbenzimidazole with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorosulfonyloxyphenyl)-1-methylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to remove the fluorosulfonyloxy group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, sulfonyl compounds, and biaryl compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(3-Fluorosulfonyloxyphenyl)-1-methylbenzimidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluorosulfonyloxyphenyl)-1-methylbenzimidazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with biological molecules, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyphenyl)-1-methylbenzimidazole: Lacks the fluorosulfonyloxy group but has similar structural features.
2-(3-Chlorosulfonyloxyphenyl)-1-methylbenzimidazole: Contains a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.
2-(3-Methoxysulfonyloxyphenyl)-1-methylbenzimidazole: Contains a methoxysulfonyloxy group instead of a fluorosulfonyloxy group.
Uniqueness
The presence of the fluorosulfonyloxy group in 2-(3-Fluorosulfonyloxyphenyl)-1-methylbenzimidazole imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(3-fluorosulfonyloxyphenyl)-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(9-10)20-21(15,18)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOHQNUQPDTPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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